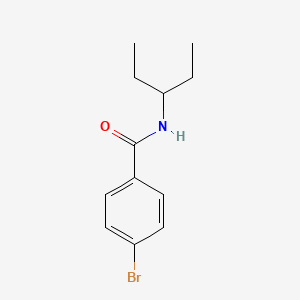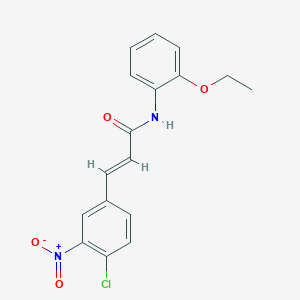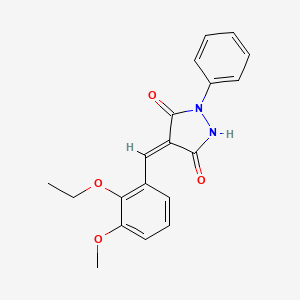![molecular formula C16H15ClN2O2 B5755871 N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, commonly known as ACM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of ACM involves the inhibition of various enzymes and ion channels, including TRPV1 channels, carbonic anhydrase, and topoisomerase II. ACM has also been shown to induce apoptosis by activating caspase-3 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
ACM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. ACM has also been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACM in lab experiments is its high purity and stability. ACM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACM is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the use of ACM in scientific research. One area of interest is the development of novel drugs targeting TRPV1 channels and carbonic anhydrase. Another area of interest is the use of ACM as a scaffold for the development of multi-target drugs targeting various diseases. Additionally, further studies are needed to investigate the potential toxicity of ACM and its metabolites.
Métodos De Síntesis
The synthesis of ACM involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-chloro-4-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure ACM.
Aplicaciones Científicas De Investigación
ACM has been extensively used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, ACM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, ACM has been used to study the role of TRPV1 channels in pain perception and inflammation. In drug discovery, ACM has been used as a scaffold for the development of novel drugs targeting various diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-8-14(15(17)9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJMXWJRFKSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)



![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
